
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as CMYA-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications.
作用機序
The mechanism of action of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the inhibition of the protein kinase CK2, which is involved in regulating cell growth and proliferation. CK2 is overexpressed in many cancer cells, and its inhibition by (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in regulating pH in cancer cells.
実験室実験の利点と制限
One of the advantages of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide for lab experiments is its specificity for CK2 inhibition, which makes it a useful tool for studying the role of CK2 in cancer biology. However, one limitation of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is its limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. Another area of interest is the use of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, further research is needed to understand the mechanisms underlying the anti-tumor activity of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide and its potential applications in clinical settings.
合成法
The synthesis of (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves the reaction of 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile and ammonium acetate in the presence of acetic acid. This reaction produces the intermediate compound 2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylic acid, which is then converted to (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide through a decarboxylation reaction using triethylamine.
科学的研究の応用
(E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (E)-2-cyano-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting cell proliferation.
特性
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-6-14-10-15(11-16(12-20)18(21)24)19(22-17(14)9-13)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAISUDVSXFOHOW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


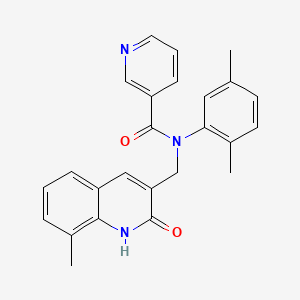
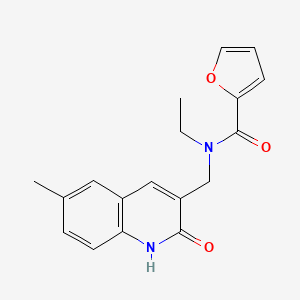
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
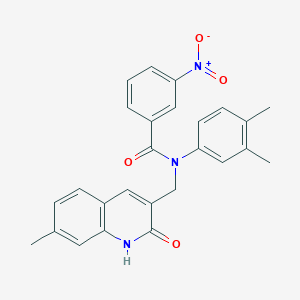


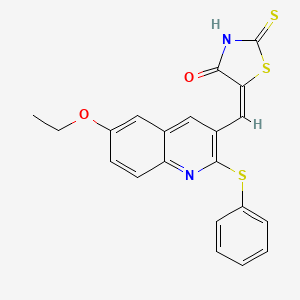
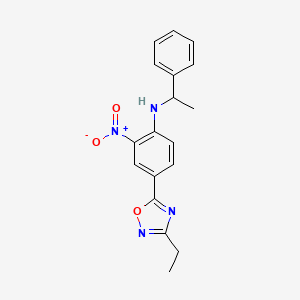
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)

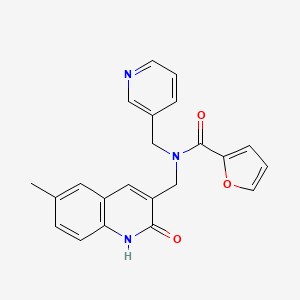
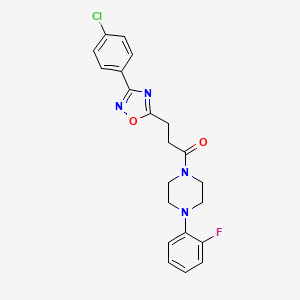
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)